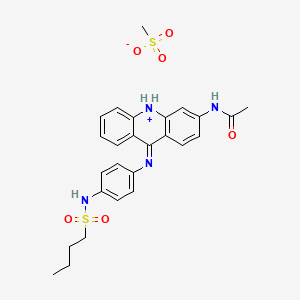

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate

Description

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate is a synthetic acridine derivative featuring a butylsulfonamido-substituted aniline moiety, an acetamide group at the 3-position of the acridine core, and a methanesulfonate counterion. Acridine derivatives are historically significant for their intercalation into DNA and inhibition of topoisomerases, making them candidates for antimicrobial and anticancer applications .

Properties

CAS No. |

53222-02-9 |

|---|---|

Molecular Formula |

C26H30N4O6S2 |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

N-[9-[4-(butylsulfonylamino)phenyl]imino-10H-acridin-10-ium-3-yl]acetamide;methanesulfonate |

InChI |

InChI=1S/C25H26N4O3S.CH4O3S/c1-3-4-15-33(31,32)29-19-11-9-18(10-12-19)27-25-21-7-5-6-8-23(21)28-24-16-20(26-17(2)30)13-14-22(24)25;1-5(2,3)4/h5-14,16,29H,3-4,15H2,1-2H3,(H,26,30)(H,27,28);1H3,(H,2,3,4) |

InChI Key |

WDYGVEFKSVEXFD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)N=C2C3=C(C=C(C=C3)NC(=O)C)[NH2+]C4=CC=CC=C42.CS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate involves multiple steps. The general synthetic route includes the following steps:

Formation of the acridine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the butylsulfonamido group: This is achieved through a nucleophilic substitution reaction where a butylsulfonyl chloride reacts with an aniline derivative.

Coupling of the acridine and butylsulfonamido moieties: This step involves the formation of an amide bond between the acridine core and the butylsulfonamido group.

Methanesulfonate formation: The final step involves the reaction of the intermediate compound with methanesulfonic acid to form the methanesulfonate salt.

Chemical Reactions Analysis

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonamido group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate involves its interaction with specific molecular targets. The acridine moiety is known to intercalate into DNA, disrupting the DNA structure and inhibiting DNA replication and transcription. The butylsulfonamido group enhances the compound’s binding affinity to its molecular targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s closest analogs differ in the sulfonamide alkyl chain length and substituents on the acridine core. Key examples include:

Key Observations :

- Alkyl Chain Impact : Increasing alkyl chain length (methyl → heptyl) correlates with higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Toxicity : The methyl analog exhibits significant toxicity (intraperitoneal LD10: 19 mg/kg in mice) and mutagenicity, likely due to metabolic release of toxic sulfonic byproducts .

- Functional Modifications : The heptyl derivative in includes a methoxy group, which may alter DNA-binding affinity compared to unsubstituted analogs.

DNA Intercalation and Topoisomerase Inhibition

Acridine derivatives typically act via DNA intercalation, disrupting replication and transcription. The sulfonamido group in these compounds may enhance binding to topoisomerase II, as seen in methyl and ethyl analogs . However, bulky substituents (e.g., butyl, heptyl) could sterically hinder intercalation, shifting the mechanism toward alternative targets.

Comparison with BRACO-19 ()

BRACO-19 (N-{9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl}-3-pyrrolidin-1-ylpropanamide) represents a structurally distinct acridine derivative. Unlike the sulfonamido-containing compounds, BRACO-19 features dimethylamino and pyrrolidinyl groups, enabling selective stabilization of G-quadruplex DNA structures—a mechanism absent in the sulfonamido series .

Biological Activity

Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for Acetamide, N-(9-(4-(butylsulfonamido)anilino)acridin-3-YL)-, methanesulfonate is . The compound features an acridine backbone substituted with a butylsulfonamide group, which is critical for its biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific enzymes and receptors in biological systems. For instance, studies have highlighted its potential as an inhibitor of carbonic anhydrase isoforms, which are important in various physiological processes including pH regulation and ion transport .

Biological Activity Overview

- Antitumor Activity :

- Urease Inhibition :

- Cell Viability Studies :

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor (CA IX Inhibition) | MDA-MB-231 | 51.6 - 99.6 | |

| Urease Inhibition | Urease-producing bacteria | 9.95 | |

| Cell Viability | HT-29 | Not specified |

Case Studies

-

Case Study on Antitumor Activity :

A study conducted on various sulfonamide derivatives demonstrated that modifications in the side chains significantly influenced their antitumor properties. The most effective compounds were noted to reduce tumor cell viability effectively, showcasing the importance of structural optimization in drug design . -

Urease Inhibition Analysis :

In a comparative analysis of urease inhibitors, it was found that acetamide-sulfonamide scaffolds exhibited superior activity compared to traditional inhibitors like acetazolamide. This highlights the potential of these compounds in treating infections linked to urease activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.